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Compound of Interest

Pyridinium, 4-
Compound Name:
(methoxycarbonyl)-1-methyl-

Cat. No.: B188537

This document provides a comprehensive overview of the synthesis pathway for Pyridinium,
4-(methoxycarbonyl)-1-methyl-, a quaternary ammonium compound with applications in
various chemical syntheses. This guide is intended for researchers, scientists, and
professionals in the field of drug development and organic chemistry, offering detailed
experimental protocols, quantitative data, and a visual representation of the synthesis process.

Overview of the Synthesis Pathway

The synthesis of Pyridinium, 4-(methoxycarbonyl)-1-methyl-, typically as its iodide salt, is a
straightforward two-step process. The first step involves the esterification of isonicotinic acid to
produce methyl isonicotinate. The subsequent step is the quaternization of the pyridine
nitrogen in methyl isonicotinate using methyl iodide.

Quantitative Data Summary

The following tables summarize the key quantitative data for the two primary reactions in the
synthesis pathway.

Table 1: Synthesis of Methyl Isonicotinate
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Reactant/Pr  Molecular Molar Mass .
Amount Moles Yield

oduct Formula (glmol)

o \multirow{2}
Isonicotinic
Acid CsHsNO2 123.11 100 g 0.812 {*{{65%

Ci
(crude)}
Methanol CH4O 32.04 250 mL -
Sulfuric Acid H2S0a4 98.08 125 mL -
Sodium
Na2COs 105.99 235¢ -

Carbonate
Methyl

o C7H7NO2 137.14 80¢g 0.583
Isonicotinate

Table 2: Synthesis of Pyridinium, 4-(methoxycarbonyl)-1-methyl- iodide
Reactant/Pr Molecular Molar Mass )
Amount Moles Yield

oduct Formula (glmol)
Methyl \multirow{3}

o C7H7NO: 137.14 700 g 5.10
Isonicotinate {*K97.2%}
Methyl lodide  CHsl 141.94 1.4 kg 9.86
Methanol CH4O 32.04 20L -
4-
(methoxycarb
onyl)-1- CsH10INO2 279.07 1.385 kg 4.96
methylpyridini
um iodide

Experimental Protocols

Synthesis of Methyl Isonicotinate[1]
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Reaction Setup: A suspension of 100 g (0.812 mol) of isonicotinic acid in 250 ml of methanol
is prepared in a suitable reaction vessel. The mixture is stirred and cooled to 10°C.

Acid Addition: To this cooled and stirred mixture, 125 ml of sulfuric acid is added dropwise
over a period of 15 minutes, ensuring the temperature is maintained below 20°C.

Reflux: The reaction mixture is then allowed to warm to room temperature and subsequently
heated under reflux for 4.5 hours.

Work-up: After standing overnight, the reaction mixture is poured onto 1 kg of ice. The
mixture is then made alkaline by the addition of 235 g of sodium carbonate.

Extraction: The resulting solid is filtered off, washed with water and ether, and then
discarded. The filtrate is extracted three times with 300 ml of ether.

Purification: The combined organic extracts are washed with water and brine, dried over
sodium sulfate, and concentrated in vacuo to yield approximately 80 g (65%) of crude methyl
isonicotinate as a pale oil.[1]

Synthesis of Pyridinium, 4-(methoxycarbonyl)-1-methyl-
iodide[2]

Reaction Setup: In a reaction vessel, 700 g of methyl isonicotinate and 1.4 kg of methyl
iodide are mixed in 2.0 liters of methanol.

Reflux: The resulting solution is stirred and refluxed for 5 hours.[2]
Isolation: After cooling, the reaction mixture is filtered.

Purification: The collected product is washed with ether and dried to obtain 1.385 kg (97.2%
yield) of 4-methoxycarbonyl-1-methylpyridinium iodide.[2]

Synthesis Pathway Visualization

The following diagram illustrates the two-step synthesis of Pyridinium, 4-

(methoxycarbonyl)-1-methyl- iodide.
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4 Step 1: Esterification

(Isonicotinic Acid)

Methanol, H2S0O4
Reflux

y

(Methyl Isonicotinate)

- J

Methyl lodide, Methanol
Reflux

Step 2: Quaternization

Pyridinium, 4-(methoxycarbonyl)-1-methyl- iodide

Click to download full resolution via product page
Caption: Two-step synthesis of the target compound.

Logical Workflow for Synthesis

The logical workflow for the synthesis process, from starting materials to the final product, is
outlined below.

Click to download full resolution via product page
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Caption: Logical workflow of the synthesis process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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